2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a sulfur-linked acetamide moiety and substituted aromatic groups. The 2,5-dimethylphenyl group on the triazole ring and the mesityl (2,4,6-trimethylphenyl) group on the acetamide nitrogen confer unique steric and electronic properties. Its synthesis likely follows established S-alkylation protocols involving 1,2,4-triazole-3-thiol intermediates and α-halogenated acetamides, as observed in analogous compounds . The mesityl group enhances hydrophobicity and may influence pharmacokinetic behavior, such as metabolic stability and membrane permeability.
Properties
CAS No. |
538336-45-7 |
|---|---|
Molecular Formula |
C27H28N4OS |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4OS/c1-17-11-12-19(3)23(15-17)31-26(22-9-7-6-8-10-22)29-30-27(31)33-16-24(32)28-25-20(4)13-18(2)14-21(25)5/h6-15H,16H2,1-5H3,(H,28,32) |
InChI Key |
SPRBZHVSEGUOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclization
A common approach involves reacting 2,5-dimethylphenylhydrazine with a carbonyl-containing precursor, such as phenyl isocyanate , under acidic conditions. The reaction proceeds through intermediate hydrazide formation, followed by cyclization to yield 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (Fig. 1).
Reaction Conditions
-
Solvent: Ethanol or acetic acid
-
Catalyst: Concentrated HCl or H2SO4
-
Temperature: Reflux (80–100°C)
-
Time: 6–12 hours
The thiol group at position 3 of the triazole is critical for subsequent thioether bond formation.
Copper-Catalyzed Cycloaddition
Alternative methods employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. While less common for 1,2,4-triazoles, this method offers regioselectivity and milder conditions:
Reagents
-
Azide precursor: 2,5-Dimethylphenyl azide
-
Alkyne: Phenylacetylene
-
Catalyst: CuI (5 mol%)
Conditions
-
Solvent: DMF or THF
-
Temperature: 60°C
-
Yield: 70–85%
Thioether Linkage Formation
The thiol group of the triazole intermediate undergoes nucleophilic substitution with N-mesityl-chloroacetamide to form the thioether bridge.
Synthesis of N-Mesityl Chloroacetamide
Mesitylamine (2,4,6-trimethylaniline) is reacted with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
Optimization Notes
Thiol-Alkylation Reaction
The triazole-thiol intermediate is coupled with N-mesityl-chloroacetamide via an SN2 mechanism:
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF or acetone |
| Base | K2CO3 or NaOH |
| Temperature | 50–60°C |
| Reaction Time | 4–8 hours |
| Yield | 65–78% |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) may further isolate isomers or byproducts.
Spectroscopic Analysis
-
NMR: 1H NMR (400 MHz, CDCl3) confirms substitution patterns:
-
Mass Spectrometry: ESI-MS m/z 457.2 [M+H]+ aligns with the molecular formula C27H28N4OS.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazine Cyclization | Cost-effective, scalable | Harsh acidic conditions | 60–75% |
| CuAAC | Regioselective, mild | Requires azide precursors | 70–85% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes:
-
Solvent Recovery: Ethanol and DMF are recycled via distillation.
-
Catalyst Reuse: Copper residues are removed via chelating resins.
-
Waste Management: Neutralization of HCl byproducts with NaOH minimizes environmental impact.
Challenges and Optimizations
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety serves as a key reactive site. In microwave-assisted synthesis, this group undergoes nucleophilic substitution with alkyl halides under basic conditions :
Example reaction :
| Condition | Parameter |
|---|---|
| Temperature | 165°C |
| Pressure | 12.2 bar |
| Reaction Time | 45 minutes (optimal) |
| Yield | Up to 89% |
This reaction is facilitated by microwave irradiation, which enhances reaction efficiency compared to conventional heating .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in alkylation and acylation reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N1 position, forming quaternary ammonium salts.
-
Acylation : Treatment with acetyl chloride introduces acetyl groups to the triazole ring, confirmed via H-NMR (singlet at 2.25–2.30 ppm for methyl protons) .
Mechanistic steps :
-
Deprotonation of the triazole nitrogen under basic conditions.
-
Electrophilic attack by the alkyl/acyl agent.
-
Stabilization via resonance within the triazole ring.
Oxidation of the Thioether Linkage
The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on oxidant strength:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| HO | Sulfoxide | Room temperature |
| KMnO | Sulfone | Acidic, 60°C |
Oxidation alters electronic properties, impacting subsequent reactivity.
Coupling Reactions with Aromatic Amines
The acetamide group engages in coupling reactions via its carbonyl functionality. For instance, condensation with 2-(trifluoromethyl)aniline forms derivatives with enhanced lipophilicity :
Reaction :
Key H-NMR shifts post-reaction:
Hydrolysis and Stability Under Acidic/Basic Conditions
The compound exhibits limited stability in extreme pH:
-
Acidic Hydrolysis (HCl, 6M) : Cleavage of the acetamide group, releasing mesitylamine.
-
Basic Hydrolysis (NaOH, 10%) : Degradation of the triazole ring into hydrazine derivatives.
Comparative Reactivity with Analogues
Reactivity trends among structurally similar compounds highlight the influence of substituents :
Synthetic Optimization and Challenges
-
Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 45 minutes for 89% yield) .
-
Purification : Requires chromatography (silica gel, ethyl acetate/hexane) due to by-products from incomplete substitution.
Reaction Monitoring Techniques
Scientific Research Applications
Structural Characteristics
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells such as:
- SNB-19
- OVCAR-8
- NCI-H40
These studies report percent growth inhibitions (PGIs) ranging from 51.88% to 86.61%, suggesting that 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide may have promising applications in cancer therapy .
Antimicrobial Properties
Compounds with triazole rings are often associated with antimicrobial and antifungal properties. Preliminary findings indicate that this compound may exhibit activity against various pathogens, making it a candidate for further exploration in infectious disease treatment. Related compounds have demonstrated significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Enzyme Modulation
The thioether-substituted triazoles have shown promise in modulating enzyme activities relevant to metabolic pathways involved in disease progression. For example, compounds similar to 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide may inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the potential of 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide , a comparison with structurally similar compounds reveals diverse properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-PHENYL-4H-1,2,4-triazol-3-thiol | Contains a thiol group | Antimicrobial activity against various pathogens |
| 4-AMINO-5-PHENYL-1,2,4-triazole | Exhibits anticancer properties | Effective against specific cancer cell lines |
| 2-{[4-(2,5-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide | Similar thioether linkage | Potential antifungal activity |
This table illustrates the diversity within the triazole class and underscores the unique attributes of the target compound, particularly its enhanced lipophilicity due to the mesityl group .
Mechanism of Action
The mechanism of action of 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ in substituents on the triazole ring and the acetamide nitrogen. Below is a comparative analysis:
Key Observations:
Electron-Donating Groups: Methoxy (in ) improves solubility but may reduce metabolic stability due to oxidative susceptibility. Mesityl Group: The bulky, electron-rich mesityl group in the target compound likely enhances steric hindrance, reducing enzymatic degradation and improving binding selectivity .
Synthetic Routes :
- All analogs are synthesized via S-alkylation of triazole-thiol precursors. The target compound likely uses 2-bromo-N-mesitylacetamide as the alkylating agent, similar to methods in .
- Secondary alcohols (e.g., ) require post-alkylation reduction of ketones, a step absent in acetamide derivatives .
Spectroscopic Characterization :
- IR Spectroscopy : Thioether (C–S) stretches appear at ~1247–1255 cm⁻¹, while NH stretches (3278–3414 cm⁻¹) confirm the thione tautomer in triazoles .
- NMR : The absence of C=O signals in triazoles (e.g., ) distinguishes them from precursor hydrazinecarbothioamides.
Biological Implications :
- Thioether-linked triazoles exhibit antimicrobial activity , but the mesityl group’s hydrophobicity in the target compound may improve blood-brain barrier penetration.
- Compared to alcohol derivatives (), acetamide analogs (target, ) show higher stability under physiological pH due to reduced hydrogen bonding .
Research Findings and Data Gaps
- Activity Data: While antimicrobial activity is noted for similar compounds , specific data for the target compound are unavailable. Comparative studies are needed to evaluate its efficacy against methoxy- or bromo-substituted analogs.
- Solubility : The mesityl group’s hydrophobicity may limit aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : Methyl groups on the mesityl moiety could reduce CYP450-mediated oxidation, as seen in other methyl-substituted aromatics .
Biological Activity
2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a compound with significant potential in various biological applications. Its structure includes a triazole moiety known for its diverse biological activities, including antifungal and anticancer properties. This article reviews the biological activity of this compound based on existing research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C27H28N4OS
- Molecular Weight : 460.6 g/mol
- CAS Number : 2060076
Biological Activity Overview
The biological activity of 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has been investigated in various studies. The following sections detail its pharmacological effects and mechanisms of action.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. In studies involving related compounds:
- Mechanism : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
- Efficacy : Research indicates that similar triazole compounds exhibit potent activity against Candida species and Aspergillus species.
Anticancer Properties
The compound's potential as an anticancer agent has been explored:
- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have been used to evaluate cytotoxicity.
- Findings : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Inhibitory Effects on Enzymes
Enzyme inhibition studies have shown promising results:
- Target Enzymes : The compound has been tested against several enzymes, including acetylcholinesterase and carbonic anhydrase.
- Results : Significant inhibition was observed, suggesting its potential as a therapeutic agent in neurodegenerative diseases and metabolic disorders.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a similar triazole derivative significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis.
- Case Study 2 : Research presented at an international conference reported that the compound effectively inhibited fungal growth in vitro, with minimal toxicity to human cells. The study emphasized its potential as a safer alternative to existing antifungal treatments.
- Case Study 3 : A pharmacological study indicated that the compound showed promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Antifungal | Candida spp., Aspergillus spp. | Ergosterol biosynthesis inhibition | Journal of Medicinal Chemistry |
| Anticancer | MCF-7, A549 | Induction of apoptosis via caspase activation | International Conference |
| Enzyme Inhibition | Acetylcholinesterase | Competitive inhibition | Pharmacological Study |
Q & A
Q. What are the standard synthetic routes for preparing 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves intramolecular cyclization of thiosemicarbazides or substitution reactions. A common approach is refluxing a mixture of 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene:water solvent system (8:2 ratio) for 5–7 hours, followed by extraction and crystallization . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve reaction kinetics for chloroacetamide intermediates .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .
- Purification : Recrystallization using ethanol or ethanol-DMF mixtures enhances purity .
- Stoichiometry : Excess NaN₃ (1.5 equivalents) ensures complete substitution .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experimental workflows?
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Avoid contact with water, as hydrolysis may degrade the thioether bond .
- Safety : Work in fume hoods with PPE (gloves, lab coats) due to potential toxicity and irritation risks .
Advanced Research Questions
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the triazole and mesityl groups. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the thioether (-S-) group shows deshielding effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 386.479 for C₂₂H₁₈N₄OS) and detects impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile:water gradients assess purity (>95% recommended for biological assays) .
- X-ray Diffraction : Resolves tautomeric forms (thione vs. thiol) in crystalline states .
Q. How can researchers resolve contradictions in biological activity data observed across different studies involving triazole-thioacetamide derivatives?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls to minimize variability .
- Solvent Effects : Compare activities in DMSO vs. aqueous buffers, as solvent polarity impacts compound solubility and bioavailability .
- Substituent Analysis : Correlate bioactivity with electronic (e.g., methoxy vs. chloro groups) and steric properties of aryl substituents .
Q. What computational or experimental approaches are recommended to study the tautomeric equilibrium and electronic properties of this compound’s triazole-thione moiety?
- DFT Calculations : Predict tautomer stability (thione vs. thiol) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Electron-withdrawing groups stabilize the thione form .
- UV-Vis Spectroscopy : Monitor tautomeric shifts via absorbance changes in polar vs. nonpolar solvents .
- Cyclic Voltammetry : Assess redox behavior linked to sulfur’s lone pairs in the triazole ring .
Q. What strategies can be employed to modify the 1,2,4-triazole core structure to enhance target-specific bioactivity while maintaining physicochemical stability?
- Bioisosteric Replacement : Substitute the thioether (-S-) with sulfone (-SO₂-) to improve metabolic stability .
- Hybridization : Attach pharmacophores (e.g., pyridine or indazole rings) to the triazole core for dual-target inhibition .
- Pro-drug Design : Esterify the acetamide group to enhance membrane permeability, with in vivo hydrolysis releasing the active form .
Methodological Considerations
Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?
- Partitioning Experiments : Measure logP (octanol-water) to predict bioaccumulation potential .
- Degradation Kinetics : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7.4, UV light) .
- Toxicity Assays : Use Daphnia magna or algal models to assess acute/chronic effects on aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
